

A Technical Guide to the Pharmacological Profile of (-)-Scopolamine Methyl Bromide

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Compound of Interest

Compound Name: (-)-Scopolamine methyl bromide

Cat. No.: B10763339

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Executive Summary

(-)-Scopolamine methyl bromide, also known as methscopolamine bromide, is a peripherally acting competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2]

Structurally, it is the quaternary ammonium derivative of scopolamine, a modification that imparts a permanent positive charge and drastically alters its pharmacokinetic profile.[1] This charge is the defining feature of its pharmacology; it severely restricts the molecule's ability to cross the blood-brain barrier, thereby confining its effects primarily to the peripheral nervous system.[3][4][5] This guide provides an in-depth analysis of its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used for its characterization, offering a comprehensive resource for researchers and drug development professionals.

Chemical and Structural Properties

Chemical Identity

- Chemical Name: (1R,2S,4R,5S,7R)-7-([(2R)-3-hydroxy-2-phenylpropanoyl]oxy}-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0^{2,4}]nonane bromide[6]
- Molecular Formula: C₁₈H₂₄BrNO₄[6]
- Molecular Weight: 398.30 g/mol [7]
- Appearance: White crystals or crystalline powder, freely soluble in water.[3][7]

Structural Comparison with (-)-Scopolamine

The fundamental difference between (-)-scopolamine and its methyl bromide derivative is the methylation of the tertiary amine in the tropane ring to form a quaternary ammonium salt.[1] This seemingly minor alteration has profound pharmacological consequences. The permanent positive charge on the nitrogen atom increases the molecule's polarity and hydrophilicity, making it a bulkier, charged compound that cannot easily diffuse across lipid-rich barriers like the blood-brain barrier.[4][8]

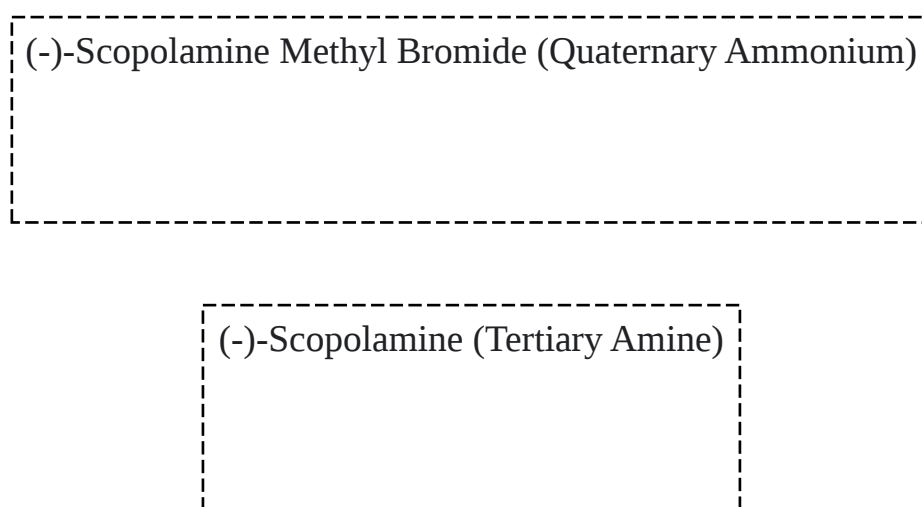


Diagram 1: Structural comparison highlighting the key chemical difference.

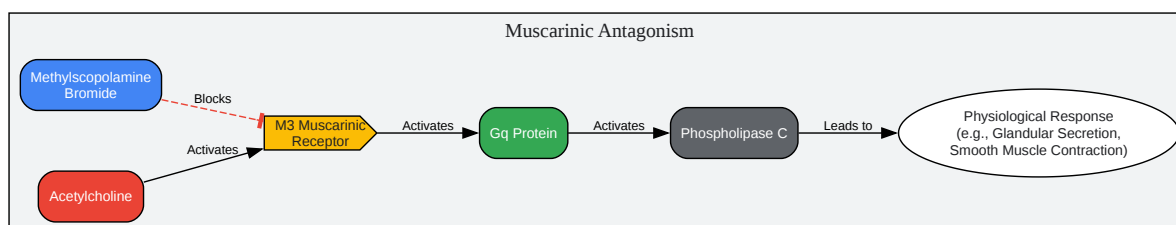


Diagram 2: Blockade of the M3 receptor signaling pathway.

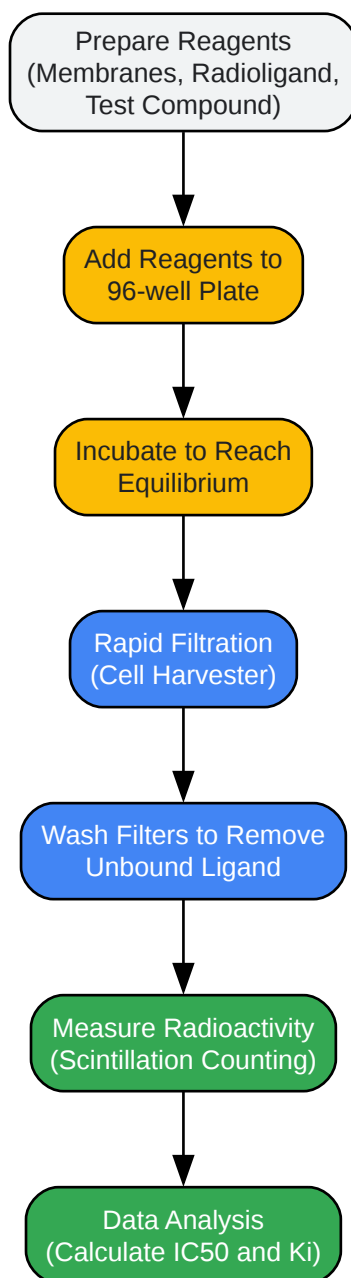


Diagram 3: Experimental workflow for a radioligand binding assay.

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